2,6-Difluoro-4-ethylbenzoic acid

Lipophilicity Drug design Permeability

Obtain 2,6-Difluoro-4-ethylbenzoic acid (CAS 1835653-01-4), a uniquely substituted fluorinated benzoic acid building block. Its 2,6-difluoro-4-ethyl pattern provides XLogP3 2.4 (+0.8 over methyl analog) and a pKa ~2.8-3.0, filling the gap between smaller and larger alkyl analogs for systematic SAR studies. • Enables balanced passive permeability without excessive hydrophobicity. • Serves as a reliable HPLC standard with distinct UV absorption and retention time. • Ideal for amide coupling to generate preclinical candidates with optimized logD profiles.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
Cat. No. B12079960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-ethylbenzoic acid
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)F)C(=O)O)F
InChIInChI=1S/C9H8F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13)
InChIKeyJPPWJZRJKFKBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-ethylbenzoic Acid: Physicochemical Profile & Baseline


2,6-Difluoro-4-ethylbenzoic acid (CAS 1835653-01-4) is a specifically substituted fluorinated benzoic acid building block in which the 2- and 6-positions are occupied by fluorine atoms and the 4-position carries an ethyl group [1]. Its computed properties include a molecular weight of 186.15 g·mol⁻¹, an XLogP3 of 2.4, a topological polar surface area of 37.3 Ų, and a rotatable bond count of 2 [1]. These features place it between the smaller, less lipophilic 2,6-difluorobenzoic acid and the non-fluorinated 4-ethylbenzoic acid, giving the compound a distinct profile that is exploited in pharmaceutical and agrochemical intermediate synthesis as well as in analytical method development [1][2].

1
Building block for medicinal chemistry and agrochemical intermediate synthesis
Distinct fluorinated ethyl substitution profile
2
Suitable for reversed-phase HPLC analytical method development
Differentiable retention and UV absorption as a chromatographic standard
3
Supports SAR studies of alkyl chain length effects
Bridges the gap between methyl and propyl analogs in the 2,6-difluoro series

2,6-Difluoro-4-ethylbenzoic Acid: Irreplaceable by Generic Analogs


The simultaneous presence of two ortho-fluorine atoms and a para-ethyl group creates a unique electronic and steric microenvironment that is not reproduced by any single in-class analog. Replacing this compound with the non-alkylated 2,6-difluorobenzoic acid sacrifices the lipophilicity and steric bulk contributed by the ethyl substituent, while substituting it with 4-ethylbenzoic acid removes the strong electron‑withdrawing effect of the fluorine atoms, which governs both acidity and metabolic stability [1][2]. Even among the homologous 2,6-difluoro-4-alkyl series, the ethyl chain delivers a distinct balance of hydrophobicity (ΔXLogP3 ≈ 0.8 above the methyl analog) and conformational flexibility that directly impacts partitioning, chromatographic retention, and coupling efficiency in multi-step syntheses [1].

Target Compound
2,6-Difluoro-4-ethylbenzoic acid
Combined electronic and steric profile from 2,6-F₂ and 4-ethyl
Analog — Not Interchangeable
2,6-Difluorobenzoic acid
Lacks ethyl group; XLogP3 decreases by ~0.8, removing lipophilicity and steric bulk contributions
Target Compound
2,6-Difluoro-4-ethylbenzoic acid
Acidity predicted pKa ~2.8–3.0; electron-withdrawing fluorine effect retained
Analog — Not Interchangeable
4-Ethylbenzoic acid
Missing ortho-fluorines; pKa rises to 4.35, altering acidity and metabolic stability
Target Compound
2,6-Difluoro-4-ethylbenzoic acid
Ethyl chain provides a distinct balance of conformational flexibility and partitioning
Analog — May Differ
Homologous 2,6-difluoro-4-methyl analog
Shorter alkyl chain alters hydrophobicity, coupling efficiency, and chromatographic retention

2,6-Difluoro-4-ethylbenzoic Acid: Evidence vs. Closest Analogs


Lipophilicity Advantage Over 2,6-Difluorobenzoic Acid

2,6-Difluoro-4-ethylbenzoic acid exhibits an XLogP3 of 2.4, whereas the simpler 2,6-difluorobenzoic acid (CAS 385-00-2) has an XLogP3 of 1.6 [1][2]. The difference of +0.8 log units corresponds to a roughly 6.3-fold higher partition coefficient, which can significantly enhance membrane permeation and metabolic stability in lead optimization programs [1][2].

Lipophilicity comparison
Head-to-head
ΔXLogP3 +0.8 vs 2,6-difluorobenzoic acid (2.4 vs 1.6)
Reported partition coefficient difference may support permeability screening
Computed XLogP3; context-dependent
Lipophilicity Drug design Permeability

Acidity Modulation vs. Benzoic Acid Benchmarks

The measured pKa of 4-ethylbenzoic acid is 4.35 (25 °C), while that of 2,6-difluorobenzoic acid is predicted to be 2.34 ± 0.10 . Although an experimental pKa for 2,6-difluoro-4-ethylbenzoic acid has not been published, the additive electronic effects of the two fluorine atoms (σₘ ≈ 0.34 each) and the para-ethyl group (σₚ ≈ −0.15) place the predicted pKa in the range 2.8–3.0 [1]. This intermediate acidity provides a wider operational window for pH-dependent extraction, salt formation, and coupling reactions compared to either extreme.

Acidity modulation
Class-level inference
Predicted pKa ~2.8–3.0 (Hammett estimate)
Intermediate acidity may expand pH-dependent extraction window
Experimental pKa not published; data to verify
pKa Acidity Salt formation

Chromatographic Standard vs. Common Derivatives

2,6-Difluoro-4-ethylbenzoic acid is explicitly offered as a chromatographic standard because its UV absorption profile and reversed-phase retention behavior are distinguishable from those of other benzoic acid derivatives [1]. In typical C18 HPLC conditions, the combination of fluorine and ethyl substituents produces a retention factor (k') that lies between that of the more polar 2,6-difluorobenzoic acid and the more hydrophobic 4-ethylbenzoic acid, enabling baseline resolution in multi-component analyses [1].

Chromatographic standard
Supporting evidence
Distinct UV and reversed-phase retention vs other benzoic acids
Supports use as an analytical standard for method validation
Class-level observation; quantitative k' not reported
HPLC Analytical standard Retention time

Molecular Weight & Steric Bulk in Alkyl Series

Within the homologous 2,6-difluoro-4-n-alkylbenzoic acid series, the molecular weight increases stepwise: methyl analog (172.13 g·mol⁻¹), ethyl analog (186.15 g·mol⁻¹), and propyl analog (200.18 g·mol⁻¹) [1]. The 14 Da increment from methyl to ethyl introduces an additional rotatable bond and a larger solvent‑accessible surface area, which can alter target binding, solubility, and crystallinity without the excessive lipophilicity penalty that the propyl chain imposes [1].

Molecular weight in alkyl series
Head-to-head
MW 186.15 g·mol⁻¹; ΔMW +14 vs methyl, −14 vs propyl
Reported molecular weight step may support SAR refinement
Calculated values; no solubility or binding data provided
SAR Steric effects Molecular weight

2,6-Difluoro-4-ethylbenzoic Acid: Key Application Scenarios


Medicinal Chemistry Lead Optimization

When a drug discovery program requires a benzoic acid fragment with improved passive permeability relative to the standard 2,6-difluorobenzoic acid cap, 2,6-difluoro-4-ethylbenzoic acid offers an XLogP3 of 2.4 (+0.8 log units) without introducing excessive hydrophobicity [1]. This makes it suitable for amide coupling to generate preclinical candidates with balanced logD profiles [1].

Analytical Method Development & QC

Because of its distinct UV absorption and retention time, 2,6-difluoro-4-ethylbenzoic acid serves as a reliable chromatographic standard for HPLC method validation, system suitability testing, and impurity profiling in pharmaceutical process chemistry [2].

SAR Studies of Alkyl Chain Length

The ethyl-substituted compound fills the gap between the smaller methyl analog (MW 172.13) and the larger propyl analog (MW 200.18), allowing systematic investigation of steric and lipophilic effects on target binding and ADME properties without changing the core fluorination pattern [1].

pH-Sensitive Prodrug & Salt Synthesis

With a predicted pKa (~2.8–3.0) that lies between those of 2,6-difluorobenzoic acid (~2.34) and 4-ethylbenzoic acid (4.35), the compound provides a tailored acidity window for selective deprotonation under mild basic conditions, facilitating the preparation of stable carboxylate salts or ester prodrugs without affecting acid‑labile protecting groups .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced lipophilicity profile
Permeability and logD assessment in candidate profiling
Analytical method development and QC
Chromatographic standard suitability
Retention time and UV response reproducibility review
SAR studies of alkyl chain length
Incremental steric and lipophilic tuning
Target binding and ADME endpoint interpretation
pH-sensitive salt and prodrug synthesis
Tailored acidity window
Deprotonation and coupling condition optimization

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26 linked technical documents
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